2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of alkylated phenol derivatives.
Scientific Research Applications
2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects, such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{8-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike zolpidem and alpidem, which are primarily used for their effects on the central nervous system, this compound has broader applications in antimicrobial and anticancer research .
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[8-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H19N3O/c1-14-8-3-5-11-17(14)22-21-19(16-10-4-6-12-18(16)25)23-20-15(2)9-7-13-24(20)21/h3-13,22,25H,1-2H3 |
InChI Key |
JLCJVLSPLVEMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=CC=C4O |
Origin of Product |
United States |
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